molecular formula C19H19N3O3S B2406750 N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351660-13-3

N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2406750
CAS No.: 1351660-13-3
M. Wt: 369.44
InChI Key: IAIXYAVTLYJIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a methoxybenzo[d]thiazolyl group, and a methylamino group

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-12(23)13-6-4-7-14(10-13)20-17(24)11-22(2)19-21-18-15(25-3)8-5-9-16(18)26-19/h4-10H,11H2,1-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIXYAVTLYJIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Benzothiazole Core

The benzothiazole scaffold is synthesized through a condensation reaction between 2-amino-4-methoxythiophenol and a carbonyl source.

Method A: Oxidative Cyclization with α-Bromo Ketones
Reacting 2-amino-4-methoxythiophenol with methyl bromoacetate in ethanol under reflux (12 h) yields the thiazole intermediate. This method mirrors protocols used in thiazole syntheses, where bromoacetyl derivatives facilitate ring closure.

Method B: Thiourea Intermediate Formation
Treatment of 4-methoxy-2-nitrobenzenethiol with cyanamide in acidic conditions generates a thiourea derivative, which undergoes reduction (Fe/HCl) and cyclization to produce the benzothiazole amine.

N-Methylation of the Thiazole Amine

Methylation via Eschweiler-Clarke Reaction
The primary amine undergoes reductive methylation using formaldehyde and formic acid at 100°C for 6 h, achieving >85% conversion to the N-methyl derivative. Alternative agents like methyl iodide in the presence of potassium carbonate (acetone, reflux) are less efficient (<70% yield).

Preparation of the Chloroacetamide Backbone

Synthesis of 2-Chloro-N-(3-acetylphenyl)Acetamide

Stepwise Amidation
3-Acetylaniline reacts with chloroacetyl chloride in dichloromethane at 0–5°C, using triethylamine as a base. The reaction proceeds quantitatively within 2 h, with precipitation yielding a crystalline product (m.p. 132–134°C).

Optimization Considerations

  • Excess chloroacetyl chloride (1.5 eq.) ensures complete conversion.
  • Slow addition minimizes exothermic side reactions.

Coupling of Fragments to Assemble the Final Product

Nucleophilic Substitution Reaction

The N-methyl-4-methoxybenzo[d]thiazol-2-amine reacts with 2-chloro-N-(3-acetylphenyl)acetamide in dimethylformamide (DMF) at 80°C for 8 h, employing potassium carbonate as a base. This method parallels acetamide-thiazole couplings documented for related structures.

Reaction Conditions

Parameter Optimal Value
Solvent DMF
Temperature 80°C
Base K2CO3 (2.5 eq.)
Time 8 h
Yield 72–78%

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 min) in acetonitrile with cesium carbonate accelerates the reaction, improving yields to 82% while reducing side product formation.

Purification and Characterization

Recrystallization Protocols

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals (m.p. 215–217°C). Alternative solvents like ethyl acetate/hexane (1:2) offer comparable purity but lower recovery (65% vs. 78%).

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.32 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.84 (m, 2H, Ar-H), 4.12 (s, 2H, CH2), 3.87 (s, 3H, OCH3), 2.59 (s, 3H, COCH3).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N thiazole), 1240 cm⁻¹ (C-O methoxy).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Conventional DMF 72–78 98 Moderate
Microwave 82 99 High
THF with KOtBu 68 95 Low

Microwave-assisted synthesis emerges as the superior approach, balancing efficiency and practicality.

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates : Add polar aprotic solvents (e.g., DMSO) during coupling steps.
  • Over-Methylation : Controlled stoichiometry of methylating agents (1.1 eq. formaldehyde) prevents quaternary salt formation.
  • Byproduct Formation : Silica gel chromatography (hexane/ethyl acetate gradient) removes unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

“N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide” can undergo various chemical reactions, including:

    Oxidation: This may involve the conversion of the acetyl group to a carboxylic acid or other oxidized forms.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide serves as a building block for more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions, making it valuable in synthetic organic chemistry .

Biology

Biologically, this compound acts as a probe for studying various biological processes. Its interactions with biological targets can lead to insights into enzyme inhibition and signal transduction modulation. For example:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Signal Transduction Modulation : The compound can modulate pathways critical in cancer progression.
  • Apoptosis Induction : Studies indicate that it may induce apoptosis in resistant cancer cells .

Medicine

In medicinal chemistry, this compound exhibits potential therapeutic applications:

  • Anticancer Activity : Case studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has shown promising results in inhibiting estrogen receptor-positive human breast adenocarcinoma (MCF7) cells .
  • Anti-inflammatory Properties : Molecular docking studies suggest its potential as a 5-lipoxygenase inhibitor, indicating anti-inflammatory activity .
Activity TypeTarget Cell Line/PathogenMethodologyResult
AnticancerMCF7 (breast cancer)Sulforhodamine B assaySignificant growth inhibition
AntimicrobialVarious bacterial strainsTurbidimetric methodPromising antimicrobial activity
Anti-inflammatory5-lipoxygenaseMolecular dockingPotential inhibitor identified

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer properties of this compound against MCF7 cells. The compound exhibited significant cytotoxicity, leading to further investigations into its mechanism of action involving apoptosis induction .
  • Molecular Docking Studies : Research utilizing molecular docking techniques has provided insights into how this compound interacts with specific receptors and enzymes, indicating its potential for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of “N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-((4-methoxyphenyl)(methyl)amino)acetamide: Similar structure but lacks the thiazole ring.

    N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(ethyl)amino)acetamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

“N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide” is unique due to the presence of the methoxybenzo[d]thiazolyl group, which may impart specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in designing molecules with targeted properties for specific applications.

Biological Activity

N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic organic compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. This compound belongs to the class of acetamides and has garnered attention for its potential therapeutic applications, especially in cancer treatment and other biological processes.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • An acetyl group attached to a phenyl ring .
  • A methoxybenzo[d]thiazolyl group .
  • A methylamino group .

This structural complexity contributes to its diverse biological activities.

The mechanism of action of this compound is multifaceted, involving interactions with various biological targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Signal Transduction Modulation : The compound can modulate signal transduction pathways that are critical in cancer progression.
  • Apoptosis Induction : It has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in resistant forms of cancer .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a lead compound derived from this family demonstrated high potency against various cancer cell lines, including melanoma and chronic myeloid leukemia (CML). The mechanism involves:

  • Induction of Apoptosis : The compound triggers apoptotic pathways leading to cell death.
  • Autophagy Activation : It also activates autophagy, a process that can contribute to tumor suppression .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, enhancing its potential as a therapeutic agent. Key pharmacokinetic properties include:

PropertyDescription
AbsorptionRapidly absorbed
BioavailabilityHigh bioavailability
MetabolismPrimarily hepatic
Half-lifeModerate half-life

Study 1: Efficacy Against Cancer Cell Lines

A study evaluated the efficacy of this compound against sensitive and resistant cancer cell lines. The results indicated that the compound significantly reduced tumor growth in vivo using an A375 xenograft model in mice, demonstrating its potential as an effective anticancer agent .

Study 2: Structure-Activity Relationship Analysis

Research focusing on structure-activity relationships (SAR) revealed that modifications to the methoxy and thiazole groups could enhance biological activity. This study provides insights into optimizing the compound for improved efficacy against cancer cells .

Q & A

Q. What are the common synthetic routes for N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-chloroacetamide intermediates with substituted thiazole amines. For example:

  • Step 1 : React 2-amino-4-methoxybenzo[d]thiazole with methylamine to form the (methyl)amino-substituted thiazole core.
  • Step 2 : Introduce the acetamide moiety via nucleophilic substitution using 2-chloro-N-(3-acetylphenyl)acetamide in the presence of triethylamine (TEA) in DMF at 80°C .
  • Optimization : Reaction yields improve with excess TEA (1.5–2.0 eq.) and extended stirring (12–24 hrs). Monitoring via TLC (ethyl acetate/hexane, 3:7) ensures completion .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • 1H/13C-NMR : Confirm acetamide linkage (δ 3.55–3.65 ppm for –CH2–, δ 11.86 ppm for thiazole NH) and methoxy group (δ 3.85 ppm) .
  • IR : Key peaks include C=O stretch (~1715 cm⁻¹) and N–H bend (~1602 cm⁻¹) .
  • Mass Spectrometry : ESI–MS molecular ion peaks (e.g., m/z 416.15 [M+1]+) validate molecular weight .
  • Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N/O ratios .

Q. How is preliminary biological activity screening conducted for this compound?

  • Antimicrobial Assays : Test against S. aureus, E. coli, and C. albicans using broth microdilution (MIC range: 13–250 µg/mL). Higher lipophilicity (logP >3.5) correlates with improved membrane penetration .
  • Analgesic Models : Evaluate via hot plate (latency time) and acetic acid-induced writhing tests. Derivatives with electron-withdrawing groups (e.g., –NO2, –Br) show activity comparable to diclofenac .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence pharmacological activity?

  • Substituent Position : Para-substituted halogens on the distal aryl ring enhance antimicrobial activity (MIC: 13 µmol/L vs. 27 µmol/L for ortho-substituted analogs) .
  • Electronic Effects : Electron-withdrawing groups (–Cl, –NO2) increase thiazole ring electrophilicity, improving binding to microbial targets (e.g., S. aureus gyrase) .
  • Hybrid Scaffolds : Coumarin-thiazole hybrids (e.g., compound 13 ) exhibit dual α-glucosidase inhibition (IC50: 0.89 µM) and anti-inflammatory activity via COX-2 suppression .

Q. What experimental strategies resolve contradictions in biological data across studies?

  • Dose-Response Curves : Re-evaluate activity at lower concentrations (e.g., 1–10 µM) to identify false negatives from solubility issues .
  • Off-Target Profiling : Use kinase/GPCR panels to rule out nonspecific binding. For example, benzothiazole-isoquinoline derivatives show selectivity for 5-HT3 receptors (Ki <50 nM) .
  • Metabolic Stability : Compare microsomal half-life (t1/2) in human vs. rodent liver fractions to explain species-specific discrepancies .

Q. How can computational methods guide the design of derivatives with improved selectivity?

  • Molecular Docking : Model interactions with targets like α-glucosidase (PDB: 2ZE0). Methoxy groups at C4 of benzothiazole form hydrogen bonds with Arg439, enhancing affinity .
  • QSAR Models : Use Hammett constants (σ) and logP to predict bioactivity. A parabolic relationship exists between σ and anticonvulsant ED50 (optimal σ = 0.65) .
  • ADMET Prediction : SwissADME predicts BBB permeability for analogs with polar surface area <90 Ų and molecular weight <450 Da .

Methodological Challenges and Solutions

Q. How are purity and stability ensured during large-scale synthesis?

  • Purification : Recrystallize from ethanol-DMF (9:1) to achieve ≥95% purity .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hydrolytically labile methoxy groups; lyophilization improves shelf life .

Q. What strategies validate target engagement in mechanistic studies?

  • Photoaffinity Labeling : Incorporate azide groups (e.g., 2-(3-azidoazetidin-1-yl)-N-(thiazol-2-yl)acetamide) to crosslink with proteins, followed by pull-down assays .
  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to α-glucosidase by measuring protein melting temperature shifts (ΔTm >3°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.